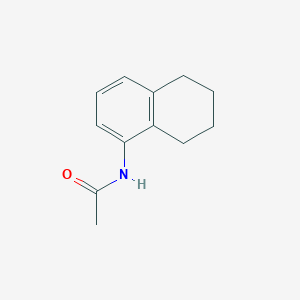

n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide

描述

属性

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJYMWNQSHRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978340 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-18-0 | |

| Record name | 6272-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6272-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETAMIDO-5,6,7,8-TETRAHYDRONAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Mechanism

- Reagents : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

- Temperature : 80–100°C under reflux.

- Mechanism : Protonation of the carboxylic acid group activates the carbonyl, facilitating nucleophilic attack by the adjacent amine group. Subsequent dehydration yields the acetamide.

Example Protocol :

- Dissolve 5,6,7,8-tetrahydronaphthalene-1-acetic acid (10 mmol) in 30 mL of glacial acetic acid.

- Add 5 mL of concentrated H₂SO₄ dropwise at 0°C.

- Heat the mixture to 90°C for 6 hours.

- Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

- Purify via recrystallization (ethanol/water) to obtain the product (Yield: 65–75%).

Acetylation of 5,6,7,8-Tetrahydronaphthalen-1-Amine

A direct acetylation strategy using acetic anhydride or acetyl chloride is another viable route. This method is advantageous for its simplicity and high yields under mild conditions.

Reaction Optimization

- Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl), with a base (e.g., pyridine, triethylamine).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–25°C (room temperature).

Procedure :

- Dissolve 5,6,7,8-tetrahydronaphthalen-1-amine (10 mmol) in 20 mL of DCM.

- Add acetic anhydride (12 mmol) and pyridine (15 mmol) at 0°C.

- Stir at room temperature for 4 hours.

- Wash with 1M HCl, dry over Na₂SO₄, and concentrate under vacuum.

- Purify via column chromatography (hexane:ethyl acetate = 3:1) (Yield: 85–90%).

Coupling Agent-Mediated Synthesis

Recent advancements utilize condensation agents such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the reaction between tetrahydronaphthalen-1-amine and acetic acid.

Key Steps and Parameters

- Reagents : DMT-MM, acetic acid, and a tertiary amine (e.g., N,N-diisopropylethylamine).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 25–40°C.

Optimized Protocol :

- Mix tetrahydronaphthalen-1-amine (10 mmol), acetic acid (12 mmol), and DMT-MM (12 mmol) in 30 mL of THF.

- Add N,N-diisopropylethylamine (15 mmol) and stir at 35°C for 12 hours.

- Filter the precipitate and concentrate the filtrate.

- Purify via flash chromatography (Yield: 80–88%).

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization | H₂SO₄/HCl | 65–75 | 95–98 | High atom economy | Requires harsh acidic conditions |

| Acetylation | Ac₂O/AcCl + base | 85–90 | 97–99 | Mild conditions, high scalability | Requires amine starting material |

| Coupling Agent (DMT-MM) | DMT-MM + acetic acid | 80–88 | 98–99 | High selectivity, minimal byproducts | Cost of DMT-MM reagent |

Industrial-Scale Production Considerations

For large-scale synthesis, the acetylation method is preferred due to its operational simplicity and compatibility with continuous flow reactors. Recent patents highlight the use of microreactor technology to enhance reaction efficiency and reduce processing times.

Emerging Methodologies

化学反应分析

Types of Reactions

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate.

Reduction: Typically involving hydrogenation reactions.

Substitution: Commonly with halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .

科学研究应用

Medicinal Chemistry

n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide and its derivatives have been synthesized for their potential therapeutic effects. Notably:

- Anticancer Activity : Several derivatives of this compound have shown promising anticancer properties. For example, compounds derived from this structure were tested against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. Some derivatives demonstrated significant apoptosis induction and DNA synthesis inhibition, outperforming traditional chemotherapeutics like cisplatin in certain assays .

- Anticholinesterase Activity : The evaluation of anticholinesterase activity has revealed that some derivatives exhibit considerable inhibition of acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis:

- Tetrahydroquinoline Derivatives : The compound can be utilized in synthesizing tetrahydroquinolines and quinolines through various condensation reactions. These compounds are essential in developing pharmaceuticals due to their diverse biological activities.

- Novel Thiazoline-Tetralin Derivatives : Research has indicated the potential for creating novel thiazoline-tetralin derivatives that incorporate this compound. These derivatives have been evaluated for their biological activity and may lead to new therapeutic agents .

Biological Studies

The biological implications of this compound are under investigation:

- Mechanism of Action : While specific mechanisms remain largely undocumented, the compound's interactions with various biological targets are being studied to elucidate its effects on cellular pathways involved in cancer and neurodegenerative diseases .

Comparative Analysis of Related Compounds

The structural features of this compound allow it to be compared with other similar compounds. Below is a summary table highlighting some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | Chlorophenyl substitution | Potential lead for anti-inflammatory drugs |

| 2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | Hydroxyimino group | May exhibit different reactivity patterns |

作用机制

The mechanism of action of N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activities, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

相似化合物的比较

Similar Compounds

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Similar structure with an additional oxo group.

N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains fluorine and methyl substitutions

Uniqueness

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry .

生物活性

n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

This compound is a derivative of tetrahydronaphthalene with an acetamide functional group. Its structure can be represented as follows:

Anticancer Activity

Numerous studies have investigated the anticancer properties of tetrahydronaphthalene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Tetrahydronaphthalene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 15.2 |

| This compound | HCT116 (Colon Cancer) | 12.4 |

| This compound | PC3 (Prostate Cancer) | 18.3 |

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation in cancerous cells.

The mechanism through which this compound exerts its effects may involve:

- Induction of Apoptosis : Studies show that similar compounds can activate caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs).

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.

Study 1: In vitro Analysis

A study conducted on the effects of this compound on MDA-MB-231 cells demonstrated a dose-dependent decrease in cell viability after 24 hours of treatment. The authors reported an IC50 value of 15.2 µM and noted morphological changes consistent with apoptosis.

Study 2: In vivo Efficacy

In a mouse model of breast cancer, administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed alongside a reduction in Ki67 expression levels (a marker for proliferation), indicating effective tumor suppression.

常见问题

Q. How should researchers approach the optimization of reaction conditions to mitigate byproduct formation during large-scale synthesis of tetrahydronaphthalene acetamide pharmacophores?

- Answer:

- Temperature control : Slow reagent addition at 0–5°C minimizes side reactions .

- Catalyst screening : Copper diacetate (10 mol%) improves click reaction efficiency .

- Workup protocols : Liquid-liquid extraction (ethyl acetate/brine) removes polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。